ethyl 3-phenyl-4H-1,4-benzothiazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,4-Benzothiazine-2-carboxylic acid, 3-phenyl-, ethyl ester is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4H-1,4-Benzothiazine-2-carboxylic acid, 3-phenyl-, ethyl ester can be synthesized through the heterocyclization of substituted 2-aminobenzenethiols with β-ketoester. This method involves a single-step reaction where the structures of the synthesized compounds are confirmed by their analytical and spectral data . The reaction typically requires controlled temperatures to prevent decomposition and ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
4H-1,4-Benzothiazine-2-carboxylic acid, 3-phenyl-, ethyl ester undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4H-1,4-Benzothiazine-2-carboxylic acid, 3-phenyl-, ethyl ester. These derivatives often exhibit enhanced or modified biological activities compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
4H-1,4-Benzothiazine-2-carboxylic acid, 3-phenyl-, ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 4H-1,4-Benzothiazine-2-carboxylic acid, 3-phenyl-, ethyl ester involves its interaction with various molecular targets and pathways. The compound’s heterocyclic structure allows it to form hydrogen bonds and π-π interactions with biological targets, leading to its biological activity . The specific pathways and targets depend on the type of biological activity being studied, such as antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4H-1,4-Benzothiazine-2-carboxylic acid, 3-phenyl-, ethyl ester include:
4H-3,1-Benzothiazin-4-ones: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
1,2,4-Benzothiadiazine-1,1-dioxide: This compound also contains nitrogen and sulfur atoms and is known for its pharmacological activities.
Uniqueness
What sets 4H-1,4-Benzothiazine-2-carboxylic acid, 3-phenyl-, ethyl ester apart is its specific structural arrangement and the presence of the ethyl ester group, which can influence its biological activity and chemical reactivity. This unique structure allows for a diverse range of applications and makes it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
28863-86-7 |
---|---|
Molekularformel |
C17H15NO2S |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
ethyl 3-phenyl-4H-1,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C17H15NO2S/c1-2-20-17(19)16-15(12-8-4-3-5-9-12)18-13-10-6-7-11-14(13)21-16/h3-11,18H,2H2,1H3 |
InChI-Schlüssel |
LXJQLFLAKRJNEC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(NC2=CC=CC=C2S1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.